- Preparation of benzofuran and dihydrobenzofuran melatonergic agents, United States, , ,
Cas no 95333-14-5 (Benzofuran-7-carbaldehyde)
Benzofuran-7-carbaldehyde structure
Product Name:Benzofuran-7-carbaldehyde
CAS-Nr.:95333-14-5
MF:C9H6O2
MW:146.14274263382
MDL:MFCD08272125
CID:799358
PubChem ID:11126406
Update Time:2024-10-25
Benzofuran-7-carbaldehyde Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 7-Benzofurancarboxaldehyde
- 1-BENZOFURAN-7-CARBALDEHYDE
- 7-Benzofurancarboxaldehyde (9CI)
- Benzo[b]furan-7-carboxaldehyde
- Benzofuran-7-carbaldehyde
- 7-benzofurancarbaldehyde
- 7-formylbenzofuran
- benzo[b]furan-7-carbaldehyde
- benzofur-7-carboxaldehyde
- Benzofuran-7-carboxaldehyde
- indole-7-carboxaldehyde
- 7-benzo[b]furancarbaldehyde
- RGPUSZZTRKTMNA-UHFFFAOYSA-N
- SBB086468
- 6527AJ
- SY024200
- AM806857
- MFCD08272125
- EN300-246686
- Z1198176767
- SCHEMBL1802080
- 95333-14-5
- DTXSID90456072
- VDA33314
- AKOS006229516
- CS-11539
-
- MDL: MFCD08272125
- Inchi: 1S/C9H6O2/c10-6-8-3-1-2-7-4-5-11-9(7)8/h1-6H
- InChI-Schlüssel: RGPUSZZTRKTMNA-UHFFFAOYSA-N
- Lächelt: O=CC1C2=C(C=CO2)C=CC=1
Berechnete Eigenschaften
- Genaue Masse: 146.03700
- Monoisotopenmasse: 146.036779430g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 2
- Schwere Atomanzahl: 11
- Anzahl drehbarer Bindungen: 1
- Komplexität: 156
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topologische Polaroberfläche: 30.2
Experimentelle Eigenschaften
- Dichte: 1.238
- Siedepunkt: 251.549°C at 760 mmHg
- Flammpunkt: 110.192°C
- Brechungsindex: 1.652
- PSA: 30.21000
- LogP: 2.24530
Benzofuran-7-carbaldehyde Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019096619-5g |
Benzofuran-7-carbaldehyde |
95333-14-5 | 95% | 5g |
$1128.00 | 2023-08-31 | |
| Alichem | A019096619-10g |
Benzofuran-7-carbaldehyde |
95333-14-5 | 95% | 10g |
$1857.24 | 2023-08-31 | |
| Alichem | A019096619-25g |
Benzofuran-7-carbaldehyde |
95333-14-5 | 95% | 25g |
$3383.50 | 2023-08-31 | |
| Chemenu | CM101071-1g |
1-benzofuran-7-carbaldehyde |
95333-14-5 | 97% | 1g |
$234 | 2021-08-06 | |
| Chemenu | CM101071-5g |
1-benzofuran-7-carbaldehyde |
95333-14-5 | 97% | 5g |
$684 | 2021-08-06 | |
| TRC | B425995-50mg |
Benzofuran-7-carbaldehyde |
95333-14-5 | 50mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B425995-100mg |
Benzofuran-7-carbaldehyde |
95333-14-5 | 100mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B425995-500mg |
Benzofuran-7-carbaldehyde |
95333-14-5 | 500mg |
$ 295.00 | 2022-06-07 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D852133-1g |
Benzofuran-7-carbaldehyde |
95333-14-5 | ≥97% | 1g |
1,682.10 | 2021-05-17 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | YT0071-5g |
1-benzofuran-7-carbaldehyde |
95333-14-5 | 97% | 5g |
$600 | 2023-09-07 |
Benzofuran-7-carbaldehyde Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Dimethyl sulfoxide , Oxalyl chloride Solvents: Dichloromethane ; -78 °C; 30 min, -78 °C
1.2 Reagents: Triethylamine ; -78 °C
1.2 Reagents: Triethylamine ; -78 °C
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
Referenz
- Preparation of tricyclic lactam compounds as glucose transport enhancers, World Intellectual Property Organization, , ,
Herstellungsverfahren 3
Reaktionsbedingungen
Referenz
- Process for the preparation of symmetrical 4-(7'-benzofuryl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylates useful as calcium channel blockers and antihypertensives, Spain, , ,
Herstellungsverfahren 4
Reaktionsbedingungen
Referenz
- Conformational analysis of organic carbonyl compounds. Part 4. A proton and carbon-13 nuclear magnetic resonance study of formyl and acetyl derivatives of benzo[b]furan, Journal of the Chemical Society, 1984, (9), 1479-85
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: Dimethyl sulfoxide , Oxalyl chloride Solvents: Dichloromethane ; 30 min, -78 °C
1.2 Reagents: Triethylamine ; -78 °C; -78 °C → rt
1.2 Reagents: Triethylamine ; -78 °C; -78 °C → rt
Referenz
- Preparation of N-acyl-2-arylcyclopropylmethylamines as melatonergics, World Intellectual Property Organization, , ,
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Reagents: Magnesium Catalysts: 1,2-Dibromoethane Solvents: Tetrahydrofuran ; rt → reflux; 90 min, reflux; reflux → 0 °C
1.2 30 min, rt
1.3 Reagents: Monopotassium phosphate Solvents: Water ; rt
1.2 30 min, rt
1.3 Reagents: Monopotassium phosphate Solvents: Water ; rt
Referenz
- Synthesis and pharmacological evaluation of N-benzyl substituted 4-bromo-2,5-dimethoxyphenethylamines as 5-HT2A/2C partial agonists, Bioorganic & Medicinal Chemistry, 2015, 23(14), 3933-3937
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Catalysts: Grubbs second generation catalyst Solvents: Toluene ; 3 h, 90 °C
Referenz
- An isomerization-ring-closing metathesis strategy for the synthesis of substituted benzofurans, Tetrahedron, 2005, 61(32), 7746-7755
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ; rt → 50 °C; 30 min, reflux
1.2 Solvents: Tetrahydrofuran ; 25 °C; -78 °C; 1 h, 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 Solvents: Tetrahydrofuran ; 25 °C; -78 °C; 1 h, 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
Referenz
- Preparation of 3-(indol-3-yl) 4-heteroaryl substituted pyrrole-2,5-diones as GSK-3β inhibitors, World Intellectual Property Organization, , ,
Herstellungsverfahren 9
Reaktionsbedingungen
Referenz
- 2-(Aminoethyl)benzofuran derivatives, preparation thereof, and therapeutic use as smooth muscle contractants, World Intellectual Property Organization, , ,
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C
1.2 -78 °C; 2 h, -78 °C
1.3 Solvents: Water ; -78 °C
1.2 -78 °C; 2 h, -78 °C
1.3 Solvents: Water ; -78 °C
Referenz
- Spiro-oxadiazoline compounds as agonists of α-7-nicotinic acetylcholine receptors and their preparation, World Intellectual Property Organization, , ,
Benzofuran-7-carbaldehyde Raw materials
- Benzaldehyde, 3-(1-propenyl)-2-(1-propenyloxy)-
- 7-iodo-1-benzofuran
- 7-Bromobenzofuran
- 6-bromo-1-benzofuran
- 7-Benzofuranmethanol
Benzofuran-7-carbaldehyde Preparation Products
Benzofuran-7-carbaldehyde Lieferanten
Amadis Chemical Company Limited
Gold Mitglied
(CAS:95333-14-5)Benzofuran-7-carbaldehyde
Bestellnummer:A859089
Bestandsstatus:in Stock
Menge:5g
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Friday, 30 August 2024 08:16
Preis ($):355.0
Email:sales@amadischem.com
Benzofuran-7-carbaldehyde Verwandte Literatur
-
Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
-
Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
-
3. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
-
Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
-
Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:95333-14-5)Benzofuran-7-carbaldehyde
Reinheit:99%
Menge:5g
Preis ($):355.0